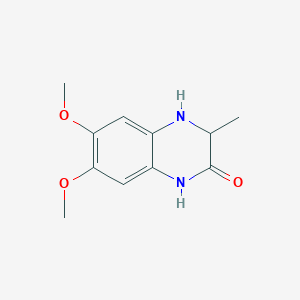

6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B8593978

M. Wt: 222.24 g/mol

InChI Key: VQJWYJFQEBOUOX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06369057B1

Procedure details

4,5-Dimethoxy-1,2-dinitrobenzene (34.2 g, 0.15 mol) was hydrogenated in 500 ml of methanol with Raney nickel catalysis using 1 atm hydrogen. After the calculated amount of hydrogen had been taken up, the process was stopped, the catalyst was removed by filtration with suction, and the solvent was stripped off in vacuo. To remove the water completely, the mixture was taken up twice in methanol and reconcentrated. 4,5-Dimethoxy-1,2-phenylenediamine (24.0 g), which remained as a brown oil, was refluxed for 48 hours in 200 ml of ethanol (96%) together with 17.1 ml (0.15 mol) of methyl 2-chloropropionate, with an addition of 21.0 ml (0.15 mol) of triethylamine. The solution, which was very dark, was concentrated, the concentrate was taken up in ethyl acetate, the mixture was washed twice with water and dried (sodium sulfate), and the solvent was stripped off in vacuo. The crude product was crystallized by stirring with diethyl ether (6.2 g, 19%). A analytically pure sample of melting point 151° C. was obtained by silica gel chromatography using ethyl acetate as the eluent.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+:11]([O-])=O)=[C:5]([N+:14]([O-])=O)[CH:4]=1.[H][H].Cl[CH:20]([CH3:25])[C:21](OC)=[O:22].C(N(CC)CC)C>CO.[Ni].C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[NH:11][C:21](=[O:22])[CH:20]([CH3:25])[NH:14]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34.2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC(=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Six

|

Name

|

|

|

Quantity

|

17.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)OC)C

|

|

Name

|

|

|

Quantity

|

21 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring with diethyl ether (6.2 g, 19%)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst was removed by filtration with suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove the water completely

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated

|

WASH

|

Type

|

WASH

|

|

Details

|

the mixture was washed twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (sodium sulfate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A analytically pure sample of melting point 151° C. was obtained by silica gel chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC=1C=C2NC(C(NC2=CC1OC)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |